![molecular formula C22H24N2O3 B2962849 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 287472-17-7](/img/structure/B2962849.png)
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
The compound “7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperazine derivatives. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been identified. For instance, the compound “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-aniline” has a molecular weight of 235.33 and its InChI Code is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been identified. For example, “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-aniline” is a powder at room temperature and has a melting point of 44-48 degrees Celsius .Scientific Research Applications
Drug Discovery and Design
Chroman-4-one scaffolds are considered privileged structures in heterocyclic chemistry and are often used in drug discovery due to their bioactive properties. They serve as important intermediates and building blocks in organic synthesis for designing new drugs .
Anti-Cancer Agents
Some chromen-4-one derivatives have been studied for their anti-cancer activities. Researchers have designed derivatives of 4-chromenone combined with N-acylhydrazone to identify compounds with potential anti-cancer properties .
Rho Kinase Inhibition
Discovery of 4H-Chromen-4-one derivatives as selective Rho kinase (ROCK) inhibitors has been reported. These inhibitors show potent activity in vitro models of diabetic retinopathy, a leading cause of blindness, suggesting their therapeutic potential .
Synthetic Methodologies Improvement
Studies have been conducted to improve synthetic methods for preparing chroman-4-one-derived compounds, indicating their significance in medicinal chemistry and pharmaceutical research .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 4-methylpiperazin-1-yl group, have been found to interact with various protein targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
It has been reported that similar compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-cancer and anti-viral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
properties
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-18-7-8-19-21(15-18)27-16-20(22(19)25)17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQHBXSXJYERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one |
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